

An In-depth Technical Guide to (R)-3-Thienylglycine: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-2-(thiophen-3-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique thienyl moiety imparts distinct physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure and enantioselective synthesis of (R)-3-Thienylglycine, focusing on detailed experimental protocols and quantitative data to aid researchers in its practical application.

Chemical Structure and Properties

(R)-3-Thienylglycine, systematically named **(R)-2-amino-2-(thiophen-3-yl)acetic acid**, is a chiral molecule characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophene ring at the 3-position.

Chemical Structure:

Key Physicochemical Properties:

Property	Value
Molecular Formula	C ₆ H ₇ NO ₂ S
Molecular Weight	157.19 g/mol
CAS Number	1194-86-1
Appearance	White to off-white crystalline powder
Chirality	(R)-enantiomer

Enantioselective Synthesis of (R)-3-Thienylglycine

The synthesis of enantiomerically pure (R)-3-Thienylglycine is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. Several strategies have been developed for its asymmetric synthesis, with the Strecker synthesis employing a chiral auxiliary being a prominent and effective method.

Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This method utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in the Strecker reaction. The subsequent crystallization of the desired diastereomer drives the equilibrium towards its formation, resulting in a high diastereomeric excess. The diastereomerically pure aminonitrile can then be hydrolyzed to yield the target (R)-3-Thienylglycine.

Reaction Scheme:

Step 1: Synthesis of the Diastereomeric α -Aminonitriles

- To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol or a mixture of water and methanol, add thiophene-3-carbaldehyde (1.0 eq).
- Add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water to the mixture.
- Stir the reaction mixture at a controlled temperature (e.g., 25-70 °C) to facilitate the formation of the α -aminonitriles and induce crystallization of the desired (R,S)-diastereomer.

- Monitor the reaction progress and diastereomeric ratio by a suitable analytical technique, such as HPLC.
- Once the desired diastereomeric excess is achieved, filter the precipitated (R,S)- α -aminonitrile and wash it with a cold solvent.

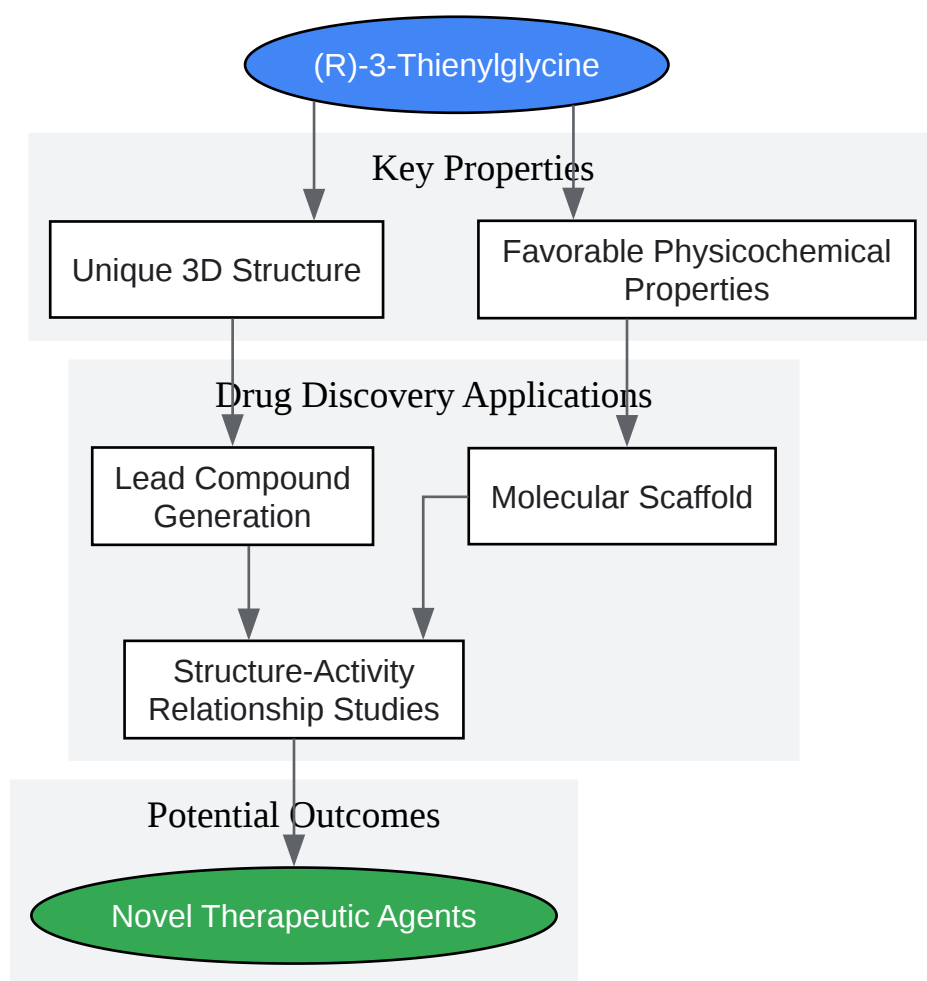
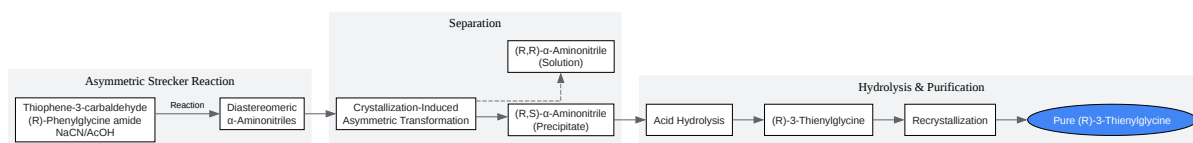
Step 2: Hydrolysis of the α -Aminonitrile

- Suspend the diastereomerically pure (R,S)- α -aminonitrile in a strong aqueous acid, such as 6 M hydrochloric acid.
- Heat the mixture at reflux until the hydrolysis of the nitrile and the cleavage of the chiral auxiliary are complete.
- Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude (R)-3-Thienylglycine.
- Purify the product by recrystallization from a suitable solvent system to obtain enantiomerically pure (R)-3-Thienylglycine.

Parameter	Value	Reference
Diastereomeric Ratio (dr)	>99:1 ((R,S):(R,R))	[1][2]
Yield of (R,S)- α -aminonitrile	76-93%	[2]
Enantiomeric Excess (ee)	>98%	[2]
Overall Yield	73% (for a similar synthesis of (S)-tert-leucine)	[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the asymmetric Strecker synthesis of (R)-3-Thienylglycine.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Thienylglycine: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051113#r-3-thienylglycine-structure-and-synthesis]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com